1-(4-Methoxyphenyl)-2-methylpiperazine

Description

Molecular Formula and IUPAC Nomenclature

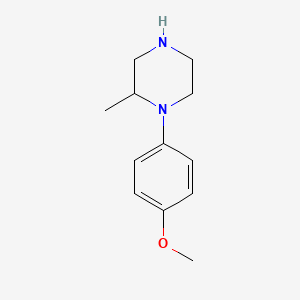

1-(4-Methoxyphenyl)-2-methylpiperazine is an organic compound with the molecular formula C12H18N2O. The structure consists of a six-membered piperazine ring containing two nitrogen atoms, with a methyl group substituted at position 2 and a 4-methoxyphenyl group at position 1. The systematic name according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature is this compound.

The compound features distinct structural components that contribute to its chemical identity: a heterocyclic piperazine core bearing two nitrogen atoms at positions 1 and 4, a methoxy-substituted phenyl ring attached to one nitrogen, and a methyl group at the 2-position of the piperazine ring.

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.29 g/mol |

| Exact Mass | 206.141913 g/mol |

| InChI | InChI=1S/C12H18N2O/c1-10-9-13-7-8-14(10)11-3-5-12(15-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3 |

| InChIKey | LSIROHVGZARUJC-UHFFFAOYSA-N |

| SMILES | O(C1=CC=C(C=C1)N2CCNCC2C)C |

The structural identifiers provided above facilitate unambiguous digital representation of the compound across chemical databases and computational chemistry platforms. The SMILES notation particularly illustrates the connection between the 4-methoxyphenyl group and the nitrogen at position 1 of the piperazine ring, as well as the methyl substituent at position 2.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-9-13-7-8-14(10)11-3-5-12(15-2)6-4-11/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIROHVGZARUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50957358 | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35947-12-7 | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35947-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035947127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50957358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-2-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Synthesis via Diethanolamine and p-Anisidine

A convenient and scalable method involves generating 1-(4-methoxyphenyl)piperazine in situ from diethanolamine and p-anisidine under acidic conditions, followed by purification steps to isolate the hydrochloride salt of the product. This method avoids the use of carcinogenic bis(2-chloroethyl)amine and employs a one-pot synthesis strategy to improve efficiency.

- Diethanolamine (0.26 mol) is reacted with hydrobromic acid (0.5 mol) slowly added over one hour and refluxed for 12 hours.

- Excess HBr is distilled off and recycled.

- Without isolation, p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol are added and heated at 120°C for 5 hours; additional sodium carbonate (0.13 mol) is added, and heating continues for 24 hours.

- The reaction mixture is washed, pH adjusted, and the HCl salt of 1-(4-methoxyphenyl)piperazine is crystallized from ethanol.

- The product is dried under vacuum at 100°C.

Yield: Approximately 37% for the hydrochloride salt.

Reaction scheme summary:

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Diethanolamine + HBr | Reflux 12 h | Intermediate bromide | - |

| 2 | Intermediate + p-anisidine + Na2CO3 | 120°C, 5 h then 24 h | 1-(4-methoxyphenyl)piperazine HCl salt | 37% |

This method is documented in an academic thesis and provides an efficient route to the key intermediate for further functionalization.

N-Arylation of Piperazine Derivatives with Arylhallides

An alternative approach involves the N-arylation of piperazine derivatives using aryl halides in the presence of bases like potassium carbonate and solvents such as N,N-dimethylformamide (DMF). This method is widely used for the preparation of N-substituted piperazines, including 1-(4-methoxyphenyl)piperazine.

- React 1-(4-methoxyphenyl)piperazine dihydrochloride with p-chloronitrobenzene in DMF.

- Use potassium carbonate as base.

- Reflux at 110°C for 24 hours.

- Work-up includes extraction with trichloromethane, drying, and recrystallization from suitable solvents.

Yield: Around 44% for N-arylated products.

This method is useful for synthesizing intermediates that can be further methylated or modified to yield 1-(4-methoxyphenyl)-2-methylpiperazine.

Alkylation and Methylation Steps

To introduce the methyl group at the 2-position of the piperazine ring, alkylation reactions are conducted on the piperazine nitrogen or carbon centers. Common bases include potassium carbonate or sodium carbonate, and solvents such as acetone or dimethylformamide are used.

Example from patent literature:

- Reaction of 1-(4-methoxyphenyl)piperazine hydrochloride with alkyl halides (e.g., 1-bromo-3-chloropropane) in the presence of potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide.

- Reaction times can be long (up to 21 hours) with stirring at controlled temperatures.

- The product mixture is purified via solvent extraction, filtration, and crystallization.

While this patent focuses on related compounds, the methodology for alkylation and methylation is applicable to the preparation of this compound.

Data Tables Summarizing Key Preparation Parameters

| Method | Key Reagents/Conditions | Solvent(s) | Base(s) | Catalyst(s) | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| One-pot synthesis (Thesis) | Diethanolamine, HBr, p-anisidine, Na2CO3 | 1-butanol | Sodium carbonate | None | 120°C | 29 h total | 37 | Avoids carcinogenic reagents |

| N-arylation (Thesis) | 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene | DMF | Potassium carbonate | None | 110°C | 24 h | 44 | Produces N-arylated intermediates |

| Alkylation (Patent) | 1-(4-methoxyphenyl)piperazine hydrochloride, 1-bromo-3-chloropropane | Acetone, DMF | K2CO3, Na2CO3, Cs2CO3 | Tetrabutylammonium bromide/iodide | Room temp to reflux | ~21 h | Not specified | Phase transfer catalysis enhances reaction |

Research Findings and Analysis

The one-pot method using diethanolamine and p-anisidine provides a practical route to 1-(4-methoxyphenyl)piperazine hydrochloride with moderate yield and avoids hazardous reagents, making it suitable for scale-up.

N-arylation reactions in DMF with potassium carbonate are effective for introducing aromatic substituents on the piperazine ring, enabling subsequent methylation steps to obtain this compound derivatives.

Phase transfer catalysis combined with appropriate bases and solvents allows selective alkylation of the piperazine nitrogen, a critical step for introducing the methyl group at the 2-position. Reaction monitoring by TLC and purification by solvent extraction and crystallization are standard procedures.

The choice of solvent and base significantly affects the reaction rate and yield. Acetone and DMF are preferred solvents for their polarity and ability to dissolve reactants and catalysts.

Reaction times are typically long (12–24 hours), and temperature control is essential to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced piperazine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1. Neurotransmitter Modulation

Research indicates that 1-(4-Methoxyphenyl)-2-methylpiperazine exhibits properties that affect neurotransmitter systems, particularly serotonin and dopamine. It has been shown to inhibit the re-uptake of these monoamine neurotransmitters, which can enhance their release in the synaptic cleft, similar to the mechanism of action observed in certain recreational drugs but with a significantly lower potential for abuse .

Table 1: Neurotransmitter Interaction of 4-MeOPP

| Compound | Effect on Neurotransmitters | Mechanism of Action |

|---|---|---|

| This compound | Inhibits re-uptake of dopamine and serotonin | Similar to amphetamines, but lower abuse potential |

1.2. Antinociceptive Properties

Studies have demonstrated that 4-MeOPP has antinociceptive effects mediated through serotonin receptors (5-HT2A and 5-HT3). This suggests potential applications in pain management therapies .

Case Study: Antinociceptive Effects

- Objective: To assess the antinociceptive effect of 4-MeOPP.

- Method: Administered to mice using the tail-pinch test.

- Findings: The antinociceptive effect was abolished when co-administered with non-selective serotonin antagonists, confirming its action through serotonin pathways .

Toxicological Applications

2.1. Detection in Biological Samples

The compound is also significant in toxicology for its role as a designer drug. It has been analyzed for detection in biological samples, particularly urine, following its use as a recreational substance. The studies focus on developing rapid detection methods for piperazine derivatives like 4-MeOPP using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) .

Table 2: Detection Techniques for 4-MeOPP

Research on Therapeutic Potential

3.1. Treatment of Benign Prostatic Hyperplasia (BPH)

Recent patents suggest that derivatives of piperazine compounds, including 4-MeOPP, may have therapeutic applications in treating BPH due to their selective adrenoceptor antagonistic activity. These compounds could offer symptomatic relief with fewer side effects compared to existing treatments .

Case Study: BPH Treatment

- Objective: Evaluate the effectiveness of piperazine derivatives in BPH.

- Findings: Compounds exhibited significant urodynamic improvements with minimal vascular side effects, indicating their potential as safer alternatives for BPH treatment .

Conclusion and Future Directions

The compound this compound shows promising applications across various fields, including pharmacology and toxicology. Its ability to modulate neurotransmitter systems opens avenues for research into new therapeutic agents, particularly in pain management and urological health.

Further studies are warranted to explore its full therapeutic potential and safety profile, especially considering its implications as a designer drug in recreational use contexts.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpiperazine involves its interaction with various molecular targets, including neurotransmitter receptors. It has been shown to inhibit the reuptake of monoamine neurotransmitters such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of certain antidepressant drugs .

Comparison with Similar Compounds

Structural Analogues in Designer Drugs

Piperazine derivatives are often classified into two groups: benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) . The target compound shares structural similarities with phenylpiperazines but differs in substituent placement:

Key Observations :

Receptor Binding and Selectivity

Piperazine derivatives exhibit varied affinities for neurotransmitter receptors:

- Dopamine D₂ Receptor : Substituted phenylpiperidines (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) show high D₂ affinity, with docking studies highlighting the role of methoxy and alkyl substituents in orthosteric/allosteric binding .

- Serotonin Receptors : TFMPP and mCPP are potent 5-HT agonists, while MeOPP’s 4-methoxy group may enhance 5-HT₂A/₂C interactions . The methyl group in the target compound could modulate selectivity between serotonin and dopamine receptors.

Protein Kinase C (PKC) Modulation

The methylpiperazine moiety is critical in PKC inhibitors like H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine), which blocks PKC at IC₅₀ values of ~6 μM .

Physicochemical Properties

The pKa of piperazine derivatives influences bioavailability and receptor binding. For example:

Biological Activity

1-(4-Methoxyphenyl)-2-methylpiperazine (CAS No. 35947-12-7) is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperazine ring substituted with a methoxyphenyl group, which influences its pharmacological properties. Research has indicated potential applications in various therapeutic areas, including antibacterial, antifungal, and antidiabetic activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of piperazine derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against Candida albicans.

- Activity Profile : The compound was effective with MIC values ranging from 16.69 to 78.23 µM against C. albicans, suggesting its potential as an antifungal agent .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

Antidiabetic Potential

Research has also explored the potential of piperazine derivatives as antidiabetic agents. The compound's structure allows it to interact with various biological pathways related to glucose metabolism.

- Inhibition Studies : In vitro assays have shown that derivatives of piperazine can exhibit lower cytotoxicity while maintaining effective inhibition of glucose absorption .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and metabolic pathways:

- Enzyme Inhibition : The methoxy group on the phenyl ring may enhance binding affinity to bacterial enzymes, disrupting their function.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate microbial membranes, leading to cell lysis and death.

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

- Antibacterial Efficacy : A study on various piperazine derivatives highlighted the superior antibacterial activity of compounds similar to this compound against resistant strains of bacteria .

- Antifungal Treatment : Clinical trials indicated that piperazine derivatives could be effective in treating fungal infections resistant to standard therapies, with specific emphasis on their role in combination therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-methylpiperazine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, secondary amines like 1-(2-methoxyphenyl)piperazine (used in analogous syntheses) react with alkyl halides or carbonyl compounds under controlled conditions. A reported procedure achieved a 39% yield using a secondary amine and propargyl bromide in acetonitrile at 60°C for 24 hours, followed by purification via column chromatography . To improve yields, optimize stoichiometry, solvent polarity (e.g., DMF for better solubility), and catalytic additives like triethylamine.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- ESI-MS : Use electrospray ionization mass spectrometry to confirm molecular weight. For similar piperazines, calculated m/z values (e.g., 315.19 for [M+H]⁺) align with experimental data (e.g., 315.02), validating structural integrity .

- NMR : Analyze H and C NMR spectra to resolve aromatic protons (δ 6.6–7.0 ppm for methoxyphenyl groups) and methylpiperazine signals (δ 2.4–3.5 ppm) .

- HPLC : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. A validated method for related piperazines used 0.1% formic acid in acetonitrile/water (70:30) at 1 mL/min .

Q. What analytical techniques are suitable for quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : A validated LC-MS/MS method for structurally similar piperazines (e.g., MeOPP) involves:

- Sample Preparation : Digest hair or tissue with 1M NaOH, extract via solid-phase extraction (SPE) using mixed-mode cartridges.

- Internal Standard : Use deuterated analogs (e.g., p-tolylpiperazine-d₄) to correct matrix effects.

- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 192 → 146 for quantification) with a limit of detection (LOD) of 0.1 ng/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that:

- Methoxy Position : 4-Methoxy groups enhance receptor binding affinity compared to 2- or 3-substituted analogs due to improved steric and electronic interactions .

- Methylpiperazine : The 2-methyl group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability in neuropharmacological studies .

- Experimental Design : Synthesize analogs via parallel combinatorial chemistry and screen using radioligand binding assays (e.g., serotonin 5-HT₂ receptors) .

Q. What mechanisms underlie conflicting reports on this compound’s kinase inhibition and apoptotic effects?

- Methodological Answer : Contradictions arise from cell-type specificity and p53 status. For example:

- p53 Dependency : In SH-SY5Y neuroblastoma cells, apoptosis induced by H-7 (a related 2-methylpiperazine derivative) requires wild-type p53 nuclear accumulation. Mutant p53 cell lines show resistance .

- Kinase Selectivity : Use isoform-specific kinase inhibitors (e.g., PKC vs. CaM kinase blockers) to dissect pathways. IL-2-induced IL-1β mRNA expression in monocytes is PKC-dependent, while LPS involves both PKC and CaM kinase .

Q. How can researchers resolve discrepancies in reported solubility and bioavailability data?

- Methodological Answer :

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using shake-flask methods. For 1-(4-Methoxyphenyl)piperazine, experimental solubility is ~5 mg/mL in DMSO but <1 mg/mL in water .

- Bioavailability : Perform pharmacokinetic studies in rodent models. Administer via IV and oral routes, then quantify plasma levels using LC-MS. Adjust formulations (e.g., nanoemulsions) to improve oral absorption .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity for piperazine derivatives, while others show negligible effects?

- Methodological Answer : Discrepancies stem from:

- Strain Variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 25923) rather than clinical isolates with inherent resistance .

- Assay Conditions : Use broth microdilution (CLSI guidelines) instead of disk diffusion for MIC determination. For example, piperazine analogs show MICs of 8–32 µg/mL against Gram-positive bacteria under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.